1,1,2,2,3-Pentachloropropan-1-ol

Beschreibung

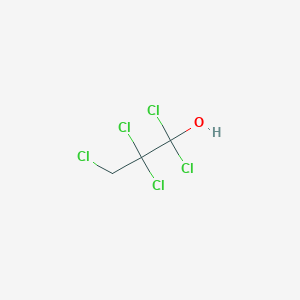

1,1,2,2,3-Pentachloropropan-1-ol is a chlorinated alcohol with the molecular formula C₃H₄Cl₅O, characterized by five chlorine atoms and a hydroxyl (-OH) group attached to the first carbon of a propane backbone. This structure imparts unique physicochemical properties, including polarity from the hydroxyl group and high density due to extensive chlorination. Chlorinated alcohols like this are often intermediates in organic synthesis or industrial processes, though their environmental and toxicological profiles require careful evaluation .

Eigenschaften

CAS-Nummer |

56841-41-9 |

|---|---|

Molekularformel |

C3H3Cl5O |

Molekulargewicht |

232.3 g/mol |

IUPAC-Name |

1,1,2,2,3-pentachloropropan-1-ol |

InChI |

InChI=1S/C3H3Cl5O/c4-1-2(5,6)3(7,8)9/h9H,1H2 |

InChI-Schlüssel |

GBKJROSQDINHLC-UHFFFAOYSA-N |

Kanonische SMILES |

C(C(C(O)(Cl)Cl)(Cl)Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chlorination of Propanol Derivatives

Chlorination of pre-functionalized propanol derivatives represents a logical starting point for synthesizing 1,1,2,2,3-pentachloropropan-1-ol. The gas-liquid phase chlorination method, as described in the continuous production of 1,1,1,2,3-pentachloropropane (HCC-240db), offers a potential framework. In this process, trichloropropene undergoes chlorination in a tubular reactor with inert packing to enhance mass transfer, operating at 0–100°C without catalysts or UV light. Adapting this approach, a propanol precursor such as 1,2,2,3-tetrachloropropan-1-ol could be subjected to controlled chlorination.

Key considerations include:

- Chlorine stoichiometry : A molar ratio of 0.7–1.5:1 (precursor:Cl₂) is critical to avoid over-chlorination. Excess chlorine may lead to decomposition or the formation of polychlorinated byproducts.

- Temperature control : Lower temperatures (0–30°C) may favor selective chlorination adjacent to the hydroxyl group, minimizing elimination reactions.

- Reactor design : Tubular reactors with inert packings (e.g., glass beads) enhance mixing and heat dissipation, as demonstrated in HCC-240db synthesis.

A hypothetical reaction pathway is:

$$ \text{CCl}3\text{CHClCH}2\text{OH} + \text{Cl}2 \xrightarrow{\text{0–30°C}} \text{CCl}3\text{CCl}_2\text{CHClOH} + \text{HCl} $$

This route would require rigorous exclusion of moisture to prevent hydrolysis of the hydroxyl group.

Hydrochlorination of Epoxide Intermediates

The hydrochlorination of epoxides provides an alternative route, leveraging the reactivity of strained three-membered rings. For example, the synthesis of 1,1,3,3-tetrachloropropene from 1,1,1,3,3-pentachloropropane (HCC-240fa) involves catalytic dehydrochlorination using FeCl₃. Adapting this strategy, a chlorinated epoxide such as 2,2,3-trichloro-1,2-epoxypropane could undergo hydrochlorination in the presence of HCl and Lewis acids.

Reaction conditions :

- Catalyst : FeCl₃ (1–5 mol%) at 60–160°C.

- Solvent : Non-polar media (e.g., CCl₄) to stabilize ionic intermediates.

- Pressure : Subatmospheric (0.03–1.1 atm) to facilitate HCl removal.

The proposed mechanism involves epoxide ring opening by HCl, followed by sequential chlorination:

$$ \text{CCl}2\text{OCHCl}2 + \text{HCl} \xrightarrow{\text{FeCl}3} \text{CCl}3\text{CHClOH} + \text{Cl}^- $$

Challenges include regioselectivity control and minimizing poly-chlorinated ether byproducts.

Catalytic Dehydrochlorination and Rearrangement

Catalytic dehydrochlorination of hexachloropropane derivatives could yield the target alcohol. The Kharasch reaction, employed in HCC-240fa production, combines vinyl chloride and CCl₄ in the presence of Fe and organophosphates. A similar approach using a chlorinated allylic alcohol precursor might enable selective C-Cl bond formation.

Optimization parameters :

- Catalyst system : Fe powder with tributylphosphate (TBP) at 80–125°C.

- Molar ratios : Excess CCl₄ (3:1) improves selectivity by suppressing oligomerization.

- Residence time : 2–4 hours for complete conversion.

For instance:

$$ \text{CCl}3\text{CCl=CHOH} + \text{Cl}2 \xrightarrow{\text{Fe/TBP}} \text{CCl}3\text{CCl}2\text{CHClOH} $$

This method risks hydroxyl group oxidation, necessitating inert atmospheres and radical scavengers.

Photochemical Chlorination

Photochlorination, as detailed in WO1998005614A1 for HCC-240fa synthesis, utilizes UV light to initiate radical chain reactions. Applying this to a partially chlorinated propanol could install additional chlorines while preserving the hydroxyl group.

Experimental setup :

- Light source : Medium-pressure Hg lamp (λ = 300–400 nm).

- Temperature : -10–20°C to suppress thermal side reactions.

- Chlorine delivery : Subsurface sparging to enhance dissolution.

A representative protocol:

- Dissolve 1,1,2-trichloropropan-1-ol in CCl₄ at -10°C.

- Bubble Cl₂ under UV irradiation for 6–12 hours.

- Quench with aqueous NaHSO₃ and isolate via fractional distillation.

Key variables affecting yield:

| Parameter | Optimal Range | Effect on Selectivity |

|---|---|---|

| Cl₂ flow rate | 0.5–1.5 L/min | Higher rates increase Cl- density |

| UV intensity | 50–100 mW/cm² | Drives initiation step |

| Solvent polarity | Low (e.g., CCl₄) | Minimizes OH group solvolysis |

Purification and Analytical Considerations

Purifying this compound demands techniques that accommodate its thermal lability. The distillation methods used for HCC-240db (80–150°C under -0.080––0.100 MPa vacuum) are directly applicable. Key steps include:

- Crude separation : Remove low-boiling impurities (e.g., HCl, Cl₂) via flash distillation.

- Fractional distillation : Use a 20-tray column with a high reflux ratio (5:1) to resolve isomers.

- Final polishing : Adsorbent treatment (activated carbon or silica gel) to eliminate trace Fe or organophosphates.

Analytical validation relies on:

- GC-MS : DB-5MS column (30 m × 0.25 mm) with EI ionization.

- ¹H NMR : Characteristic singlet for CCl₃ at δ 4.8–5.2 ppm.

- FT-IR : O-H stretch (3200–3400 cm⁻¹) confirming hydroxyl integrity.

Analyse Chemischer Reaktionen

Types of Reactions

1,1,2,2,3-Pentachloropropan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form less chlorinated derivatives.

Substitution: Chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

Oxidation: Formation of pentachloropropanone or pentachloropropanal.

Reduction: Formation of tetrachloropropanol or trichloropropanol.

Substitution: Formation of hydroxylated or aminated derivatives.

Wissenschaftliche Forschungsanwendungen

1,1,2,2,3-Pentachloropropan-1-ol has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

Medicine: Investigated for its potential use in pharmaceuticals and as a precursor for drug synthesis.

Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes

Wirkmechanismus

The mechanism of action of 1,1,2,2,3-Pentachloropropan-1-ol involves its interaction with molecular targets through its hydroxyl and chlorine groups. The compound can form hydrogen bonds and halogen bonds with biomolecules, affecting their structure and function. These interactions can lead to changes in enzyme activity, protein folding, and cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Comparisons

The table below compares key properties of 1,1,2,2,3-Pentachloropropan-1-ol with structurally related compounds:

Key Observations:

- Chlorination Impact : The pentachloro substitution in this compound and pentachloropropane increases density and boiling point compared to less chlorinated analogs like 1,2,3-trichloropropane. The hydroxyl group in the target compound likely raises its boiling point further due to hydrogen bonding .

- Functional Group Influence: The -OH group distinguishes this compound from non-polar hydrocarbons like pentachloropropane, enhancing its solubility in polar solvents and reactivity in esterification or oxidation reactions.

- Cyclopropane vs. Straight-Chain : The cyclic structure of 1,1,2,2,3-Pentachloro-Cyclopropane introduces ring strain, increasing reactivity in ring-opening reactions, whereas the linear structure of the target compound may favor stability in certain synthetic pathways .

Toxicity and Environmental Impact

- 1,2,3-Trichloropropane: Classified as a carcinogen and groundwater contaminant, highlighting the risks of chlorinated propanes even with fewer chlorine atoms .

- However, chlorinated alcohols are often associated with hepatotoxicity and neurotoxicity in related compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,1,2,2,3-pentachloropropane, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via chlorination of propane derivatives. Key upstream precursors include tetrachloropropane (CAS 13116-53-5) and trichloropropane (CAS 96-18-4). Researchers should use controlled chlorination with agents like Cl₂ or SOCl₂ under anhydrous conditions. Purification via fractional distillation is critical due to potential byproducts like hexachloropropane. Monitor reaction progress using GC-MS to ensure selectivity .

Q. How can researchers characterize 1,1,2,2,3-pentachloropropane using spectroscopic and chromatographic techniques?

- Methodology :

- NMR : Analyze chlorine substitution patterns via ¹³C NMR, as chlorine atoms induce distinct chemical shifts.

- GC-MS : Use non-polar columns (e.g., DB-5) for separation, with electron capture detection (ECD) for enhanced sensitivity to chlorinated compounds.

- Refractive Index & Density : Cross-validate experimental values (e.g., density 1.6330 g/cm³) against estimated data to assess purity .

Q. What experimental protocols are recommended for determining key physicochemical properties (e.g., boiling point, flash point)?

- Methodology :

- Boiling Point : Employ differential scanning calorimetry (DSC) for precise measurement, noting discrepancies between estimated (190.45°C) and experimental values due to impurities.

- Flash Point : Use a closed-cup apparatus (e.g., Pensky-Martens) to determine flammability (reported flash point: 78.1°C).

- Density : Measure via pycnometry and compare with literature data (1.6330 g/cm³) to confirm consistency .

Advanced Research Questions

Q. How can environmental persistence and degradation pathways of 1,1,2,2,3-pentachloropropane be systematically studied?

- Methodology :

- Photodegradation : Expose the compound to UV light in a photoreactor and analyze degradation products (e.g., trichloropropenes) via HPLC-UV/Vis.

- Biodegradation : Use soil microcosms spiked with the compound and monitor microbial activity via respirometry.

- Detection : Calibrate GC-MS with certified standard solutions (e.g., 100 µg/mL in isooctane) for trace-level quantification in environmental samples .

Q. What experimental designs address contradictions in reported toxicity data for this compound?

- Methodology :

- Purity Assessment : Use NMR and elemental analysis to verify sample purity, as impurities (e.g., residual trichloropropane) may skew toxicity results.

- Dose-Response Studies : Conduct in vitro assays (e.g., hepatocyte viability tests) across multiple concentrations to identify thresholds for cytotoxicity.

- Meta-Analysis : Systematically compare studies for variability in exposure durations, solvents, or model organisms .

Q. How can researchers investigate interactions between 1,1,2,2,3-pentachloropropane and other chlorinated hydrocarbons in mixed environmental samples?

- Methodology :

- Chromatographic Separation : Use dual-column GC-ECD to resolve co-eluting peaks from complex mixtures.

- Synergistic Effects : Employ factorial design experiments to test combined toxicity with co-contaminants (e.g., PCBs) in aquatic bioassays.

- Data Validation : Cross-reference results with environmental monitoring standards (e.g., EPA Method 8081B) .

Q. What strategies reconcile discrepancies in physicochemical property estimates (e.g., boiling point) across studies?

- Methodology :

- Error Source Identification : Compare measurement techniques (e.g., estimated vs. experimental boiling points) and assess instrument calibration.

- Collaborative Trials : Conduct inter-laboratory studies using standardized protocols (e.g., ASTM E1719 for density measurements).

- Computational Validation : Use QSPR models to predict properties and identify outliers in literature data .

Data Contradiction Analysis Framework

- Step 1 : Catalog discrepancies in published data (e.g., toxicity thresholds, degradation rates).

- Step 2 : Isolate variables (e.g., sample purity, analytical methods) using controlled replication studies.

- Step 3 : Apply statistical tools (e.g., ANOVA) to determine if differences are significant or methodological.

- Step 4 : Publish findings with transparent protocols to guide future research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.